molecular formula C17H20O3 B4082285 4-hydroxyphenyl 1-adamantanecarboxylate

4-hydroxyphenyl 1-adamantanecarboxylate

Cat. No. B4082285
M. Wt: 272.34 g/mol
InChI Key: OAXQIVWGGVBHNJ-UHFFFAOYSA-N
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Description

4-hydroxyphenyl 1-adamantanecarboxylate, also known as memantine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It is a synthetic compound that was first synthesized in the late 1960s and has been used as a medication for neurological disorders such as Alzheimer's disease and Parkinson's disease. Memantine is a unique compound with a distinct mechanism of action that has been the subject of extensive scientific research.

Mechanism of Action

Memantine works by binding to the NMDA receptor and blocking the activity of glutamate, a neurotransmitter that is involved in learning and memory. By blocking the activity of glutamate, 4-hydroxyphenyl 1-adamantanecarboxylate helps to prevent the overstimulation of the NMDA receptor, which can lead to neuronal damage and death. This unique mechanism of action makes 4-hydroxyphenyl 1-adamantanecarboxylate an effective medication for neurological disorders.
Biochemical and Physiological Effects:
Memantine has been shown to have a variety of biochemical and physiological effects. It has been shown to improve neuronal function and reduce oxidative stress in the brain. Additionally, 4-hydroxyphenyl 1-adamantanecarboxylate has been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuronal growth and survival.

Advantages and Limitations for Lab Experiments

Memantine has several advantages for use in lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying the NMDA receptor and glutamate signaling pathways. However, 4-hydroxyphenyl 1-adamantanecarboxylate can be expensive and difficult to synthesize, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-hydroxyphenyl 1-adamantanecarboxylate. One area of interest is the potential use of 4-hydroxyphenyl 1-adamantanecarboxylate in combination with other medications for the treatment of neurological disorders. Additionally, there is ongoing research on the potential use of 4-hydroxyphenyl 1-adamantanecarboxylate in the treatment of other conditions such as traumatic brain injury and stroke. Further research is needed to fully understand the potential of 4-hydroxyphenyl 1-adamantanecarboxylate in these areas.

Scientific Research Applications

Memantine has been extensively studied for its therapeutic potential in neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has been shown to improve cognitive function, memory, and overall quality of life in patients with these disorders. Additionally, 4-hydroxyphenyl 1-adamantanecarboxylate has been studied for its potential in treating addiction, depression, and anxiety disorders.

properties

IUPAC Name

(4-hydroxyphenyl) adamantane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O3/c18-14-1-3-15(4-2-14)20-16(19)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13,18H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAXQIVWGGVBHNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)OC4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxyphenyl 1-adamantanecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.